

Biological activity of "6-Bromo-1,5-dimethyl-1H-indazole"

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Compound of Interest

Compound Name: *6-Bromo-1,5-dimethyl-1H-indazole*

Cat. No.: *B1519962*

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An In-depth Technical Guide to the Biological Activity and Synthetic Utility of **6-Bromo-1,5-dimethyl-1H-indazole**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-Bromo-1,5-dimethyl-1H-indazole**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, synthetic pathways, and its crucial role as a versatile intermediate in the development of novel therapeutic agents. The primary focus will be on the biological activities of molecules derived from the 6-bromo-indazole scaffold, drawing insights from its application in oncology, neurology, and other key research areas.

Introduction: The Privileged Indazole Scaffold and the Emergence of 6-Bromo-1,5-dimethyl-1H-indazole

The indazole nucleus is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with a wide array of biological activities.^[1] Indazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer, inflammatory conditions, and infectious diseases.^{[2][3]} Their versatile binding capabilities and synthetic tractability make them a cornerstone in modern drug discovery.

6-Bromo-1,5-dimethyl-1H-indazole (CAS No. 1159511-83-7) is a specific derivative that has garnered attention as a key building block for more complex and potent molecules.^[4] Its unique substitution pattern, featuring a bromine atom at the 6-position and methyl groups at the 1 and 5-positions, provides synthetic handles for diversification and modulation of its physicochemical properties. The bromine substituent, in particular, enhances the reactivity of the molecule, making it a valuable precursor for a variety of coupling reactions essential in the synthesis of targeted drug candidates.^[4] This guide will explore the synthetic utility and the biological landscape of compounds derived from this important intermediate.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in both synthesis and biological assays. The key properties of **6-Bromo-1,5-dimethyl-1H-indazole** are summarized below.

Property	Value	Reference
CAS Number	1159511-83-7	[5][6]
Molecular Formula	C ₉ H ₉ BrN ₂	[6]
Molecular Weight	225.09 g/mol	[6]
Appearance	White to yellow to tan to brown solid	[1]

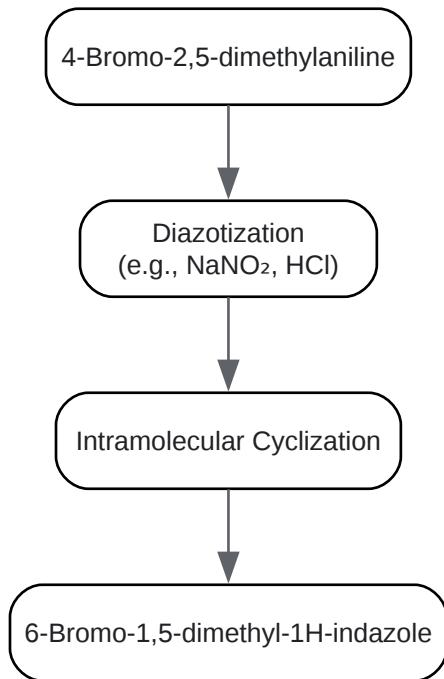
Synthetic Pathways and Utility

The primary value of **6-Bromo-1,5-dimethyl-1H-indazole** lies in its role as a synthetic intermediate. The presence of the bromo group at the C6 position allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce diverse substituents and build molecular complexity.

General Synthetic Workflow

While a specific, detailed synthesis for **6-Bromo-1,5-dimethyl-1H-indazole** is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from the synthesis of its parent compound, 6-Bromo-1H-indazole.^[7] The general workflow would

involve the diazotization of a substituted aniline followed by cyclization, and subsequent methylation.

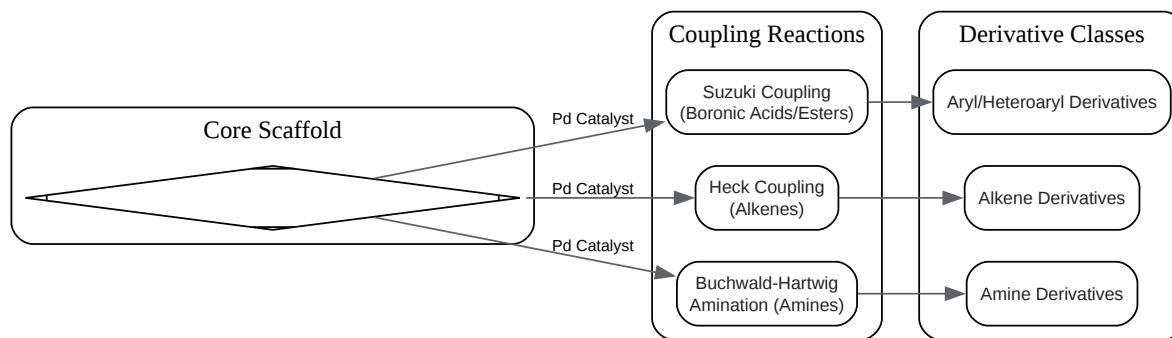


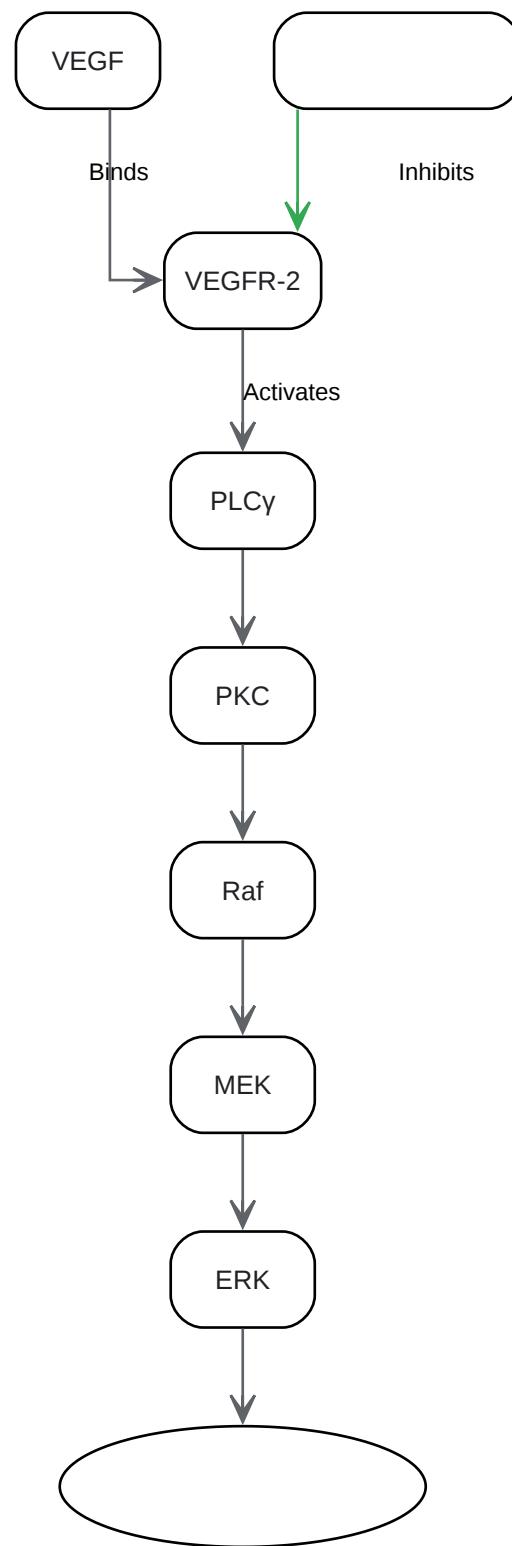
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Caption: Proposed synthetic workflow for **6-Bromo-1,5-dimethyl-1H-indazole**.

Role as a Versatile Synthetic Intermediate

The true utility of **6-Bromo-1,5-dimethyl-1H-indazole** is demonstrated in its conversion to a multitude of derivatives with diverse biological activities. The C-Br bond serves as a key reaction site for introducing new functional groups.



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